6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine is a complex organic compound with a unique structure that includes a benzyloxy group, two methyl groups, a nitro group, and an amine group attached to a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Reduction: The major product is 6-(Benzyloxy)-1,9-dimethyl-3-amino-9H-carbazol-2-amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the benzyloxy group with the nucleophile.
Scientific Research Applications
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxyindole: Similar in structure but lacks the nitro and amine groups.
6-(Benzyloxy)-9-isopropyl-9H-purin-2-amine: Similar in structure but has different substituents on the carbazole core.
Uniqueness
6-(Benzyloxy)-1,9-dimethyl-3-nitro-9H-carbazol-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and amine groups allows for a range of chemical reactions and potential biological activities that are not possible with simpler compounds.
Properties
CAS No. |
832723-96-3 |
---|---|
Molecular Formula |
C21H19N3O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1,9-dimethyl-3-nitro-6-phenylmethoxycarbazol-2-amine |
InChI |
InChI=1S/C21H19N3O3/c1-13-20(22)19(24(25)26)11-17-16-10-15(8-9-18(16)23(2)21(13)17)27-12-14-6-4-3-5-7-14/h3-11H,12,22H2,1-2H3 |
InChI Key |
ZDQCSFKGYIILGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1N)[N+](=O)[O-])C3=C(N2C)C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.